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Compound of Interest

Compound Name: ATP synthase inhibitor 2 TFA

Cat. No.: B12374709

Application Notes and Protocols: ATP Synthase
Inhibitor 2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Synthase Inhibitor 2 TFA is a potent inhibitor of the F1Fo-ATP synthase complex, with
demonstrated activity against Pseudomonas aeruginosa.[1][2][3][4] This document provides
detailed application notes and protocols for the use of this inhibitor in research settings. ATP
synthase is a critical enzyme in cellular energy metabolism, responsible for the production of
ATP through oxidative phosphorylation.[5][6] Its inhibition can lead to a depletion of cellular
energy, making it a target for antimicrobial drug development.[7]

Compound Details:

Property Value

IUPAC Name Not available in search results
Molecular Formula C23H23F3N205S

Molecular Weight 496.50 g/mol

Form Trifluoroacetate (TFA) salt
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Quantitative Data Summary

The following table summarizes the key quantitative data for ATP Synthase Inhibitor 2 TFA's
activity against Pseudomonas aeruginosa.

Parameter Value Species/System Reference
Pseudomonas

IC50 10 pg/mL aeruginosa ATP [1112][4118]
synthase
Pseudomonas

Complete Inhibition 128 pg/mL aeruginosa ATP [1112]131[4]

synthesis activity

Mechanism of Action

ATP Synthase Inhibitor 2 TFA exerts its effect by directly inhibiting the ATP synthase enzyme.
[1][2][4] This enzyme, also known as Complex V of the electron transport chain, utilizes the
proton gradient generated by complexes I-IV to drive the synthesis of ATP from ADP and
inorganic phosphate (Pi).[5] By blocking this process, the inhibitor disrupts the primary pathway
of energy production in aerobic organisms.
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Caption: Mechanism of action of ATP Synthase Inhibitor 2 TFA.

Experimental Protocols

General Handling and Storage

e Storage: Store the solid compound at -20°C.

o Stock Solution: Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent such as

DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

o Working Solutions: Prepare fresh working solutions by diluting the stock solution in the

appropriate assay buffer or culture medium.

Protocol 1: Determination of IC50 against P. aeruginosa

ATP Synthase

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of

the inhibitor on ATP synthase activity in inverted membrane vesicles from P. aeruginosa.
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Caption: Workflow for IC50 determination of ATP synthase inhibition.

Materials:
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e ATP Synthase Inhibitor 2 TFA

¢ Inverted membrane vesicles from P. aeruginosa

e Assay buffer (e.g., 50 mM MOPS, 15 mM MgCI2, pH 7.0)

 NADH, ADP, and inorganic phosphate (Pi)

o ATP detection reagent (e.g., luciferase/luciferin-based kit)

¢ 96-well opaque plates

e Luminometer

Procedure:

» Prepare Inverted Membrane Vesicles: Isolate inverted membrane vesicles from a mid-log
phase culture of P. aeruginosa using standard methods such as French press or sonication
followed by ultracentrifugation.

« Inhibitor Preparation: Prepare a series of dilutions of ATP Synthase Inhibitor 2 TFA in the
assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

o Assay Setup: In a 96-well opaque plate, add the prepared inverted membrane vesicles to
each well. Then, add the different concentrations of the inhibitor or the vehicle control.

« Initiate Reaction: To start the ATP synthesis reaction, add NADH, ADP, and Pi to each well.

 Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

o ATP Measurement: Stop the reaction and measure the amount of ATP produced using a
luciferase-based ATP detection reagent according to the manufacturer's instructions.
Measure the luminescence using a luminometer.

o Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor
relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a dose-response curve to determine the IC50 value.
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Protocol 2: Bacterial Cell Viability Assay (MIC
Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the inhibitor against P.

aeruginosa using a broth microdilution method.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

ATP Synthase Inhibitor 2 TFA

P. aeruginosa strain

Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)

96-well clear, flat-bottom plates

Spectrophotometer (plate reader) or a cell viability reagent (e.g., resazurin)

Procedure:

Inhibitor Preparation: Prepare a 2-fold serial dilution of the inhibitor in the growth medium in
a 96-well plate. Include a positive control (bacteria with no inhibitor) and a negative control
(medium only).

Bacterial Inoculum: Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10"5
CFU/mL) according to standard microbiology protocols (e.g., CLSI guidelines).

Inoculation: Add the bacterial inoculum to each well containing the inhibitor dilutions and the
positive control.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Result Measurement:

o Visual Inspection: Observe the wells for turbidity, indicating bacterial growth.

o OD600 Measurement: Measure the optical density at 600 nm using a plate reader.

o Viability Reagent: Alternatively, add a cell viability reagent like resazurin and measure the
fluorescence or absorbance according to the manufacturer's protocol.
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MIC Determination: The MIC is the lowest concentration of the inhibitor that completely
inhibits visible growth of the bacteria.

Protocol 3: Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of the inhibitor on the oxygen consumption rate of intact

bacterial cells, which is an indicator of respiratory chain activity.

Materials:

ATP Synthase Inhibitor 2 TFA
P. aeruginosa cells
Respiration buffer (e.g., PBS with a carbon source like glucose)

Oxygen sensing system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

Procedure:

Cell Preparation: Harvest mid-log phase P. aeruginosa cells, wash, and resuspend them in
the respiration buffer to a desired cell density.

Assay Setup: Add the cell suspension to the measurement chamber of the oxygen sensing
system.

Baseline OCR: Measure the basal oxygen consumption rate until a stable baseline is
achieved.

Inhibitor Injection: Inject a known concentration of ATP Synthase Inhibitor 2 TFA into the
chamber.

Post-Injection OCR: Continue to measure the OCR to observe the inhibitory effect of the
compound.

Controls: As controls, other respiratory chain inhibitors can be used (e.g., a complex |
inhibitor like rotenone for eukaryotes, though bacterial respiratory chains differ) to determine
the maximal respiratory capacity and non-mitochondrial oxygen consumption.
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» Data Analysis: Calculate the change in OCR after the addition of the inhibitor to quantify its
effect on cellular respiration.

Troubleshooting
e Low Inhibitor Activity:
o Check the solubility and stability of the inhibitor in the assay medium.
o Verify the activity of the ATP synthase preparation or the viability of the bacterial culture.

o Consider potential efflux pump activity in whole-cell assays, which may reduce the
intracellular concentration of the inhibitor.

e High Background in ATP Assay:
o Ensure all reagents and plasticware are ATP-free.

o Subtract the background luminescence from wells containing no cells or membrane
vesicles.

 Variability in Results:
o Ensure accurate and consistent pipetting, especially for serial dilutions.
o Maintain consistent incubation times and temperatures.
o Use cells from the same passage number and growth phase for consistency.

Conclusion

ATP Synthase Inhibitor 2 TFA is a valuable tool for studying bacterial energy metabolism and
for the development of novel antimicrobial agents. The protocols provided here offer a starting
point for characterizing its activity. Researchers should optimize these protocols for their
specific experimental systems and conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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